molecular formula C14H14N4 B11101288 2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine

2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine

Cat. No.: B11101288
M. Wt: 238.29 g/mol
InChI Key: JRKPBJLGZNRQTH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazoles with bromo ketones under microwave activation. This method is efficient, offering short reaction times and good yields .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis in a controlled environment can be scaled up for industrial applications, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2,3-dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C14H14N4/c1-9-4-6-12(7-5-9)13-8-18-14(16-13)15-10(2)11(3)17-18/h4-8H,1-3H3

InChI Key

JRKPBJLGZNRQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C)C

Origin of Product

United States

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